

Synthesis Protocol for (R)-BMS-816336: A Potent 11β-HSD1 Inhibitor

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Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic diseases. Its chemical name is 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone. This document provides a detailed protocol for the chemical synthesis of (R)-BMS-816336 for research purposes, based on the route published by Ye et al. in the Journal of Medicinal Chemistry in 2017. The protocol outlines the synthesis of key intermediates and the final active pharmaceutical ingredient.

Chemical Information



Compound Name	(R)-BMS-816336		
IUPAC Name	2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone		
CAS Number	1009583-20-3		
Molecular Formula	C21H27NO3		
Molecular Weight	341.45 g/mol		
Chemical Structure	The image you are requesting does not exist or is no longer available.		

Synthesis Workflow

The overall synthetic strategy involves the preparation of a key adamantane intermediate followed by coupling with a protected azetidinone derivative and subsequent deprotection to yield the final product.



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Caption: Overall synthetic workflow for **(R)-BMS-816336**.

Experimental Protocols

Part 1: Synthesis of (2S,6S)-6-(benzyloxy)-2phenyladamantan-2-yl)acetic acid (Intermediate 3)



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Scheme:

Materials:

- (S)-5-phenyladamantan-2-one (Intermediate 1)
- m-Chloroperoxybenzoic acid (m-CPBA)
- Benzyl alcohol
- Trifluoromethanesulfonic acid (TfOH)
- Lithium diisopropylamide (LDA)
- tert-Butyl bromoacetate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- Diethyl ether
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO₃)



- Saturated aqueous sodium sulfite (Na₂SO₃)
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- Synthesis of Intermediate 2:
 - To a solution of (S)-5-phenyladamantan-2-one (1.0 equiv) in DCM at 0 °C, add m-CPBA (1.2 equiv) portionwise.
 - Stir the reaction mixture at room temperature for 16 hours.
 - Quench the reaction with saturated aqueous Na₂SO₃ and stir for 30 minutes.
 - Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over
 MgSO₄, filter, and concentrate under reduced pressure to afford the crude lactone.
 - To a solution of the crude lactone in benzyl alcohol (5.0 equiv) at 0 °C, add TfOH (0.1 equiv).
 - Stir the mixture at room temperature for 2 hours.
 - Dilute with diethyl ether, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield Intermediate 2.
- Synthesis of Intermediate 3:
 - To a solution of diisopropylamine (2.2 equiv) in THF at -78 °C, add n-butyllithium (2.1 equiv) dropwise and stir for 30 minutes.
 - Add a solution of Intermediate 2 (1.0 equiv) in THF dropwise and stir for 1 hour at -78 °C.
 - Add tert-butyl bromoacetate (2.0 equiv) and allow the reaction to warm to room temperature over 16 hours.



- Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to give the tert-butyl ester intermediate.
- To a solution of the tert-butyl ester in DCM, add TFA (10 equiv) and stir at room temperature for 4 hours.
- Concentrate under reduced pressure to yield (2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3).

Part 2: Synthesis of (R)-BMS-816336

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Scheme:

Materials:

- (2S,6S)-6-(benzyloxy)-2-phenyladamantan-2-yl)acetic acid (Intermediate 3)
- (R)-3-(tert-butyldimethylsilyloxy)azetidine hydrochloride
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
- N,N-Dimethylformamide (DMF)



- Palladium on carbon (10% Pd/C)
- Methanol
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Magnesium sulfate (MgSO₄)
- Tetrabutylammonium fluoride (TBAF)
- Tetrahydrofuran (THF)

Procedure:

- Amide Coupling:
 - To a solution of Intermediate 3 (1.0 equiv), (R)-3-(tert-butyldimethylsilyloxy)azetidine hydrochloride (1.1 equiv), and DIPEA (3.0 equiv) in DMF, add BOP reagent (1.2 equiv).
 - Stir the reaction at room temperature for 16 hours.
 - Dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the coupled product.
- Deprotection Steps:
 - Debenzylation: To a solution of the coupled product in methanol, add 10% Pd/C (0.1 equively by weight).
 - Stir the mixture under an atmosphere of hydrogen (balloon) for 16 hours.
 - Filter the reaction through Celite and concentrate the filtrate.
 - Desilylation: Dissolve the residue in THF and add TBAF (1.0 M in THF, 1.2 equiv).



- Stir at room temperature for 2 hours.
- Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate.
- Purify the crude product by reverse-phase HPLC to afford (R)-BMS-816336.

Data Summary

Step	Product	Yield (%)	Purity (HPLC)	¹H NMR	MS (m/z)
Part 1, Step 1	Intermediate 2	~75%	>95%	Consistent with structure	[M+H]+ consistent
Part 1, Step 2	Intermediate	~60% (over 2 steps)	>95%	Consistent with structure	[M-H] ⁻ consistent
Part 2, Step 1	Coupled Product	~80%	>95%	Consistent with structure	[M+H]+ consistent
Part 2, Step 2	(R)-BMS- 816336	~50% (over 2 steps)	>99%	Consistent with structure	[M+H]+ 342.2

Safety Precautions

- This protocol should be carried out by trained chemists in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
- Reactions involving pyrophoric reagents (n-butyllithium) and hydrogen gas require special care and adherence to established safety procedures.

Disclaimer: This protocol is intended for research purposes only and should be adapted and optimized as necessary by the end-user. The providers of this protocol are not liable for any



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